molecular formula C17H15BrN2O3 B3470463 ETHYL 6-BROMO-4-{[(FURAN-2-YL)METHYL]AMINO}QUINOLINE-3-CARBOXYLATE

ETHYL 6-BROMO-4-{[(FURAN-2-YL)METHYL]AMINO}QUINOLINE-3-CARBOXYLATE

Cat. No.: B3470463
M. Wt: 375.2 g/mol
InChI Key: UODNWDHXCQRDIO-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-4-{[(FURAN-2-YL)METHYL]AMINO}QUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, a bromine atom at the 6th position, a furan-2-ylmethylamino group at the 4th position, and an ethyl ester group at the 3rd position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BROMO-4-{[(FURAN-2-YL)METHYL]AMINO}QUINOLINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Bromination: The quinoline core is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the Furan-2-ylmethylamino Group: The brominated quinoline is reacted with furan-2-ylmethylamine in the presence of a base such as triethylamine to introduce the furan-2-ylmethylamino group at the 4th position.

    Esterification: Finally, the carboxylic acid group at the 3rd position is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-BROMO-4-{[(FURAN-2-YL)METHYL]AMINO}QUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives. Reduction reactions can also be performed on the quinoline core to yield dihydroquinoline derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine.

    Substitution: Triethylamine, various nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Furan-2-carboxylic acid derivatives.

    Reduction Products: Dihydroquinoline derivatives.

    Hydrolysis Products: Carboxylic acid derivatives.

Scientific Research Applications

ETHYL 6-BROMO-4-{[(FURAN-2-YL)METHYL]AMINO}QUINOLINE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-4-{[(FURAN-2-YL)METHYL]AMINO}QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The furan-2-ylmethylamino group is believed to play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the bromine atom at the 6th position enhances the compound’s ability to form covalent bonds with target proteins, further inhibiting their function.

Comparison with Similar Compounds

ETHYL 6-BROMO-4-{[(FURAN-2-YL)METHYL]AMINO}QUINOLINE-3-CARBOXYLATE can be compared with other similar compounds such as:

    Ethyl 6-bromo-4-phenylquinoline-2-carboxylate: This compound has a phenyl group instead of the furan-2-ylmethylamino group, which affects its binding affinity and biological activity.

    Ethyl 6-bromo-4-chloroquinoline-3-carboxylate:

    Ethyl 6-bromo-4-methylquinoline-3-carboxylate: The methyl group at the 4th position changes the compound’s steric and electronic properties, influencing its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 6-bromo-4-(furan-2-ylmethylamino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-2-22-17(21)14-10-19-15-6-5-11(18)8-13(15)16(14)20-9-12-4-3-7-23-12/h3-8,10H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODNWDHXCQRDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 6-BROMO-4-{[(FURAN-2-YL)METHYL]AMINO}QUINOLINE-3-CARBOXYLATE
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ETHYL 6-BROMO-4-{[(FURAN-2-YL)METHYL]AMINO}QUINOLINE-3-CARBOXYLATE
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ETHYL 6-BROMO-4-{[(FURAN-2-YL)METHYL]AMINO}QUINOLINE-3-CARBOXYLATE
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ETHYL 6-BROMO-4-{[(FURAN-2-YL)METHYL]AMINO}QUINOLINE-3-CARBOXYLATE
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ETHYL 6-BROMO-4-{[(FURAN-2-YL)METHYL]AMINO}QUINOLINE-3-CARBOXYLATE
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ETHYL 6-BROMO-4-{[(FURAN-2-YL)METHYL]AMINO}QUINOLINE-3-CARBOXYLATE

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